molecular formula C27H24N4O5 B2979360 2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione CAS No. 324045-03-6

2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione

Cat. No. B2979360
CAS RN: 324045-03-6
M. Wt: 484.512
InChI Key: IABVCGUCNSXRID-FMIVXFBMSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a nitro group, an acryloyl group, a piperazine ring, and a benzo[de]isoquinoline-1,3-dione moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

This compound, due to its structural complexity and functional groups, could be a candidate for drug design and discovery. Its nitrophenyl group, in particular, may be useful in creating compounds with antimicrobial properties . Additionally, the piperazine moiety is a common feature in many pharmaceuticals, suggesting potential CNS activity or antihistamine effects.

Organic Electronics

The extended conjugated system and the presence of an electron-accepting nitro group could make this compound suitable for use in organic electronics. It could serve as a component in organic light-emitting diodes (OLEDs) or as a charge transport material in organic photovoltaics .

Photopolymerization Initiators

Compounds with benzo[de]isoquinoline-1,3-dione structures have been explored as photoinitiators for polymerization due to their ability to generate free radicals upon light exposure. This particular compound could be investigated for initiating polymerization in dental resins or 3D printing materials .

Dye-Sensitized Solar Cells (DSSCs)

The benzo[de]isoquinoline-1,3-dione core is structurally similar to compounds used in DSSCs as photosensitizers. Research could explore its light-absorbing and electron-donating capabilities to improve the efficiency of solar cells .

Bioimaging

The compound’s structure suggests potential for bioimaging applications. The piperazine ring could be modified to include fluorescent groups, making it useful for tracking and imaging in biological systems .

Biosensing

Due to the presence of reactive functional groups, this compound could be used to develop biosensors. It might interact with specific biomolecules, causing a detectable change in its optical or electrical properties, which could be useful for detecting diseases or environmental toxins .

Non-Linear Optical (NLO) Materials

The nitro group and the rigid structure of the compound suggest potential applications in NLO materials. These materials are crucial for developing advanced photonic devices like optical switches and modulators .

Synthetic Intermediate

Lastly, the compound could serve as a synthetic intermediate for the preparation of more complex molecules. Its multiple reactive sites allow for a variety of chemical modifications, which could lead to the synthesis of new compounds with desirable properties for further research .

properties

IUPAC Name

2-[2-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5/c32-24(12-9-19-7-10-21(11-8-19)31(35)36)29-16-13-28(14-17-29)15-18-30-26(33)22-5-1-3-20-4-2-6-23(25(20)22)27(30)34/h1-12H,13-18H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABVCGUCNSXRID-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione

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